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Azetidine-2-carboxylic acid hydrochloride - 69539-48-6

Azetidine-2-carboxylic acid hydrochloride

Catalog Number: EVT-1661500
CAS Number: 69539-48-6
Molecular Formula: C4H8ClNO2
Molecular Weight: 137.56 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azetidine-2-carboxylic acid hydrochloride is a non-proteinogenic amino acid, serving as a lower homologue of the proteinogenic amino acid L-proline [, ]. This structural similarity allows it to be mistakenly incorporated into proteins in place of L-proline, leading to alterations in protein structure and function [, , , , , , , , , , , ]. This property makes Azetidine-2-carboxylic acid hydrochloride a valuable tool in various scientific research areas, including biochemistry, cell biology, and plant physiology.

Future Directions
  • Developing new analytical techniques: Creating more sensitive and specific methods for detecting and quantifying Azetidine-2-carboxylic acid in biological samples will facilitate its use in research and clinical settings [].

L-Proline

Relevance: L-Proline shares a striking structural similarity with Azetidine-2-carboxylic acid hydrochloride. [, , , , , , , , , , , , , ] Both compounds possess a cyclic structure with a nitrogen atom incorporated into the ring. The key difference lies in the ring size: L-Proline has a five-membered pyrrolidine ring, while Azetidine-2-carboxylic acid hydrochloride has a smaller four-membered azetidine ring. Due to this structural resemblance, Azetidine-2-carboxylic acid can be mistakenly incorporated into proteins in place of L-Proline during protein synthesis, leading to altered protein structure and function. [, , , , , , , , , , , , ] This misincorporation is a key factor contributing to the toxicity of Azetidine-2-carboxylic acid. [, , , , , , , ]

L-Azetidine-2-Carboxylic Acid

Compound Description: L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that exhibits toxicity by interfering with protein synthesis. Due to its structural similarity to L-proline, it can be incorporated into proteins in place of L-proline, leading to protein misfolding and dysfunction. [, , , , , , , , , , , , ] This disruption of protein synthesis and function is a primary mechanism underlying its toxicological effects.

Polyoximic acid (3-Ethylidene-L-azetidine-2-carboxylic acid)

Compound Description: Polyoximic acid is a unique cyclic amino acid and a key structural component of polyoxin antibiotics. It forms the C-terminus of these nucleoside peptide antibiotics. []

Relevance: Polyoximic acid shares the core azetidine ring structure with Azetidine-2-carboxylic acid hydrochloride. The biosynthesis of polyoximic acid utilizes the intact carbon skeleton of L-isoleucine. [] While both compounds contain the azetidine ring, polyoximic acid possesses an additional ethylidene substituent. This structural difference contributes to their distinct biological activities, with polyoximic acid playing a crucial role in the antibiotic activity of polyoxins.

Nicotianamine

Relevance: Nicotianamine can be synthesized using L-Azetidine-2-carboxylic acid as a starting material. [] This synthetic connection highlights the versatility of the azetidine ring system in chemical synthesis and its relevance in producing biologically active compounds.

Relevance: Similar to Azetidine-2-carboxylic acid hydrochloride, 3,4-dehydroproline is a proline analogue capable of disrupting normal protein structure and function. Both compounds affect the activity of enzymes involved in collagen synthesis, albeit through different mechanisms. [, ]

Canavanine

Compound Description: Canavanine is a non-proteinogenic amino acid found in certain legumes. It exhibits toxicity due to its structural similarity to the amino acid arginine. [] This resemblance allows canavanine to be incorporated into proteins in place of arginine, leading to misfolded and nonfunctional proteins.

Relevance: While not structurally identical, both canavanine and Azetidine-2-carboxylic acid hydrochloride exert toxicity by disrupting protein synthesis through their resemblance to proteinogenic amino acids. [] They highlight the importance of amino acid specificity in protein synthesis and the detrimental consequences of misincorporation.

Thialysine

Compound Description: Thialysine is a lysine analogue that can inhibit protein synthesis. Similar to Azetidine-2-carboxylic acid hydrochloride and canavanine, thialysine disrupts protein synthesis by competing with its natural counterpart, lysine. []

Relevance: Although structurally different from Azetidine-2-carboxylic acid hydrochloride, thialysine shares a common mechanism of toxicity by interfering with protein synthesis. [] These compounds collectively emphasize the vulnerability of protein synthesis machinery to amino acid analogues and highlight the potential for therapeutic interventions targeting this process.

Synthesis Analysis

Methods

The synthesis of azetidine-2-carboxylic acid hydrochloride can be achieved through several methods:

Technical Details

The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and selectivity. For instance, the use of N-methylmorpholine as a base in chloroform has been reported to enhance the efficiency of certain reactions involving azetidine derivatives .

Molecular Structure Analysis

Structure

Azetidine-2-carboxylic acid hydrochloride consists of a four-membered ring with the following structural features:

  • Molecular Formula: C4_4H7_7NO2_2·HCl
  • Molecular Weight: Approximately 133.56 g/mol
  • Structural Representation: The compound includes a carboxyl group (-COOH) attached to the second carbon of the azetidine ring.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, revealing distinct chemical shifts for protons in various environments within the molecule .

Chemical Reactions Analysis

Reactions

Azetidine-2-carboxylic acid hydrochloride participates in various chemical reactions:

  1. Conversion to Azetidin-2-ones: The compound can be converted into azetidin-2-ones through deprotonation followed by oxidation reactions .
  2. Peptide Bond Formation: As an amino acid derivative, it can undergo peptide coupling reactions to form dipeptides or larger peptides.
  3. Hydrolysis: Under acidic conditions, it can hydrolyze to yield other functionalized products such as amino acids or hydroxy acids .

Technical Details

The reactivity of azetidine-2-carboxylic acid is influenced by its functional groups, allowing it to participate in both nucleophilic and electrophilic reactions depending on the reaction conditions employed.

Mechanism of Action

Process

The mechanism of action for azetidine-2-carboxylic acid hydrochloride primarily revolves around its role as an amino acid in biological systems:

  1. Incorporation into Peptides: It can be incorporated into peptides where it may influence the conformation and stability due to its unique cyclic structure.
  2. Inhibition of Enzymatic Activity: It has been observed that azetidine derivatives may inhibit certain enzymes by mimicking substrate structures, thereby affecting metabolic pathways.

Data

Experimental studies indicate that modifications to the azetidine ring can significantly alter biological activity, suggesting that further exploration into structure-activity relationships is warranted .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges from approximately 188°C to 190°C depending on purity and crystallization conditions .

Chemical Properties

  • Solubility: Highly soluble in water due to the presence of the carboxyl group.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

Azetidine-2-carboxylic acid hydrochloride finds applications in various fields:

  1. Synthetic Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
  2. Biochemistry: Investigated for its potential role in modulating enzyme activity and influencing protein structure due to its unique conformational properties.
  3. Medicinal Chemistry: Explored for potential therapeutic applications, particularly in developing novel drugs targeting specific biological pathways.
Biosynthesis and Metabolic Pathways of Azetidine-2-Carboxylic Acid (AZE) in Prokaryotic Systems

Molecular Basis of AZE Synthase Activity in Bacterial Natural Product Pathways

Azetidine-2-carboxylic acid (AZE) biosynthesis in bacteria is fundamentally dependent on specialized AZE synthases that catalyze the cyclization of S-adenosylmethionine (SAM). These enzymes, including AzeJ (from Pseudomonas aeruginosa azetidomonamide pathways) and VioH (from Cystobacter violaceus vioprolide pathways), facilitate an intramolecular 4-exo-tet cyclization reaction. This transformation converts SAM into AZE and methylthioadenosine (MTA) as a byproduct through a nucleophilic attack mechanism [1].

High-resolution X-ray crystallography studies (PDB IDs: 8RYD, 8RYE, 8RYF) reveal that AZE synthases adopt a classic Rossmann fold, characteristic of Class I methyltransferases (MT1). The catalytic mechanism involves precise conformational control:

  • SAM binds in a kinked conformation stabilized by hydrogen bonding between the homocysteine (HCY) α-amine and residues Tyr175, Asn139, and Ser203 (AzeJ numbering).
  • A critical π-cation interaction between Phe134 and the HCY amino group increases nucleophilicity, directing attack onto the sulfonium’s Cγ atom [1].
  • Post-cyclization, the AZE ring stabilizes via protonation and additional cation-π interactions with Phe134, while the MTA byproduct dissociates [1].

Quantum mechanical calculations corroborate that this cyclization is energetically favored by desolvation effects within the enzyme’s hydrophobic active site. Despite structural similarity to other SAM-dependent cyclases (e.g., ACC synthases), AZE synthases uniquely constrain SAM’s linear conformation through steric clashes with the ribose C5ʹ-methylene group and lack of a carboxylate-stabilizing counterion, forcing the cyclization trajectory [1].

Table 1: Structural and Functional Parameters of Characterized AZE Synthases

EnzymeOrganismNatural Product PathwayPDB IDKey Catalytic ResiduesReaction Efficiency
AzeJPseudomonas aeruginosaAzetidomonamide8RYD (SAH), 8RYE (SAM), 8RYF (MTA:AZE)Phe134, Tyr175, Asn139, Ser203High
VioHCystobacter violaceusVioprolide8RYG (SAH)Phe132, Tyr173, Asn137, Ser201Low (requires VioG partner)

Role of Non-Ribosomal Peptide Synthetases (NRPSs) in AZE Incorporation into Bioactive Metabolites

Specialized non-ribosomal peptide synthetases (NRPSs) integrate AZE as a proline mimic into structurally complex bioactive metabolites. Bacterial natural products containing AZE include azetidomonamides, vioprolides, clipibicyclenes, and azabicyclenes. These pathways employ AZE synthases in tandem with NRPS machinery, which recognizes AZE as a substrate for peptide assembly [1] [4].

The azabicyclene pathway in Streptomyces cattleya exemplifies this biosynthetic logic:

  • AzeJ homologs generate free AZE or methyl-AZE (in methyltransferase-coupled systems like VioH-VioG).
  • Adenylation (A) domains within NRPS selectively activate AZE, exploiting its structural similarity to proline.
  • Condensation (C) domains incorporate AZE into peptide backbones, where its strained ring introduces conformational constraints that enhance bioactivity (e.g., antibiotic or antifungal effects) [1] [4].

Combinatorial biosynthesis experiments demonstrate the plasticity of this system. Heterologous expression of azeJ in the Streptomyces pyrrolizixenamide pathway replaced proline with AZE, yielding novel "azabicyclene analogs" with altered ring structures. This highlights AZE’s potential as a proline isostere in engineered natural products [1].

Evolutionary Divergence of SAM-Dependent Cyclization Enzymes Within the Methyltransferase (MT1) Family

AZE synthases belong to the MT1 enzyme superfamily, which primarily catalyzes methyl transfers. Phylogenetic analyses reveal that AZE synthases diverged from ancestral methyltransferases via neofunctionalization driven by adaptive pressures in natural product biosynthesis. Key evolutionary innovations include:

  • Active-site remodeling: Loss of methyltransferase motifs (e.g., substitution of the canonical GxGxG SAM-binding motif with GxxxG) and acquisition of residues enabling substrate cyclization (e.g., Phe134 for cation-π stabilization) [1].
  • Dimerization shifts: While AzeJ functions as a homodimer, VioH is monomeric, suggesting divergent quaternary structures evolved to fine-tune cyclization efficiency [1].

Genome mining identifies AZE synthase homologs across diverse bacterial phyla (Actinobacteria, Proteobacteria, Bacteroidetes), indicating widespread potential for AZE-containing metabolite production. These enzymes cluster phylogenetically with 1,6-didemethyltoxoflavin N1-methyltransferase (DDMT-N1-MT) but exhibit distinct catalytic outcomes due to their reconfigured substrate-binding pockets [1].

Properties

CAS Number

69539-48-6

Product Name

Azetidine-2-carboxylic acid hydrochloride

IUPAC Name

azetidine-2-carboxylic acid;hydrochloride

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H

InChI Key

LPAHPJVNLPAUNC-UHFFFAOYSA-N

SMILES

C1CNC1C(=O)O.Cl

Canonical SMILES

C1CNC1C(=O)O.Cl

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